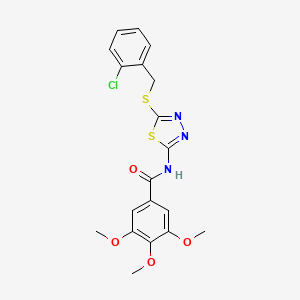

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of thiadiazole, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry .

Synthesis Analysis

Thiadiazole derivatives can be synthesized from amines, chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process can be carried out efficiently in three steps with high isolated yields .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing three nitrogen atoms and two sulfur atoms . The presence of the benzylthio group and the trimethoxybenzamide group would add complexity to the structure.Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of new compounds with potential biological activities . The specific reactions would depend on the functional groups present in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for this compound is not available, similar compounds have been found to have properties such as being solid at room temperature .科学的研究の応用

Anticonvulsant Potential

Thiadiazole derivatives have been extensively investigated for their anticonvulsant activities. A study on the development of quality control methods for promising anticonvulsants among derivatives of 1,3,4-thiadiazole highlighted the potential of these compounds in treating seizures, comparing favorably to classic drugs like Depakin. The substance demonstrated high anticonvulsive activity on a pentylentetrazole model of seizure, emphasizing the therapeutic potential of thiadiazole derivatives in epilepsy management Sych et al., 2018.

Anticancer Activity

The synthesis of new Benzothiazole Acylhydrazones as anticancer agents explored the antitumor properties of benzothiazole (BT) derivatives. This research underlined that various substitutions on the BT scaffold could modulate its antitumor property, with some newly synthesized compounds showing considerable anticancer activity across different cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma Osmaniye et al., 2018.

Antimicrobial Properties

Studies on thiadiazole compounds have also indicated their potential in combating microbial diseases. The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring have shown significant activity against various bacterial and fungal pathogens. This research suggests that thiazole derivatives could serve as valuable therapeutic agents for treating microbial infections Desai et al., 2013.

Chemical Synthesis and Characterization

The chemical synthesis and characterization of thiadiazole derivatives are crucial for exploring their potential applications. For example, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides has provided valuable insights into the preparation and properties of thiadiazole compounds, which could be applied in further pharmaceutical and chemical research Takikawa et al., 1985.

作用機序

While the exact mechanism of action for this specific compound is not known, some thiadiazole derivatives have been found to exhibit urease inhibitory activities . They can interact well with the active site of the urease enzyme, which is involved in the conversion of urea to ammonia and carbon dioxide .

Safety and Hazards

特性

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-6-4-5-7-13(11)20/h4-9H,10H2,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERNALGQTLJFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)